(2Z)-2-cyano-3-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enethioamide
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Overview
Description
(Z)-2-CYANO-3-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-PROPENETHIOAMIDE is a complex organic compound characterized by its unique structural features, including a cyano group, a methoxy group, and a nitrobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-CYANO-3-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-PROPENETHIOAMIDE typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The general synthetic route involves the following steps:
Preparation of the Aryl Halide Intermediate: The starting material, an aryl halide, is prepared through halogenation reactions.
Suzuki–Miyaura Coupling: The aryl halide is then coupled with an organoboron reagent in the presence of a palladium catalyst to form the desired aryl-aryl bond.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-CYANO-3-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-PROPENETHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano and nitrobenzyl ether groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
(Z)-2-CYANO-3-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-PROPENETHIOAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as photo-responsive polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-CYANO-3-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-PROPENETHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For instance, the nitrobenzyl ether moiety can undergo photolysis, releasing reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol: Exhibits similar antimicrobial activity.
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol: Known for its potent antibacterial properties.
Uniqueness
(Z)-2-CYANO-3-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-PROPENETHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H15N3O4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(Z)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide |
InChI |
InChI=1S/C18H15N3O4S/c1-24-17-9-13(8-14(10-19)18(20)26)4-7-16(17)25-11-12-2-5-15(6-3-12)21(22)23/h2-9H,11H2,1H3,(H2,20,26)/b14-8- |
InChI Key |
FJLKNNXRMKYXQL-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=S)N)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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